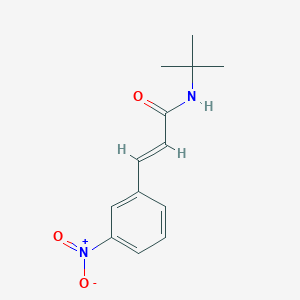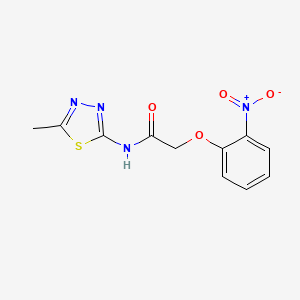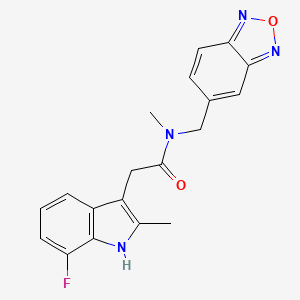
3-(4-bromophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3-(4-bromophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate" is a chemical compound that has been investigated for its unique structure and potential applications in various fields, including materials science and medicinal chemistry. While the specific compound "this compound" itself may not have been the subject of extensive study, related compounds with bromophenyl groups and oxatriazolium rings have been synthesized and analyzed to explore their structural and functional properties.
Synthesis Analysis
The synthesis of related compounds often involves multicomponent transformations or cycloaddition reactions. For instance, an electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde and bromophenyl isoxazolone derivatives has been reported, leading to compounds with potential biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).
Molecular Structure Analysis
The molecular structures of these compounds are typically characterized using techniques such as X-ray crystallography, which provides detailed information about their geometric configurations. For example, studies have elucidated the planar structures and dihedral angles in similar bromophenyl derivatives, showcasing the importance of structural analysis in understanding their chemical behavior (Fun et al., 2011).
Chemical Reactions and Properties
Compounds like "this compound" often participate in cycloaddition reactions, which are crucial for synthesizing novel heterocyclic compounds. These reactions are fundamental in expanding the chemical space of oxatriazolium derivatives for potential applications (Melo et al., 2002).
Applications De Recherche Scientifique
Antimicrobial Properties
Research on compounds related to 3-(4-bromophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate has shown significant antimicrobial activities. For instance, derivatives of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, which share a structural similarity with the target compound, demonstrated broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly Aspergillus spp. and fluconazole-resistant yeast isolates such as Candida glabrata and Saccharomyces cerevisiae. The 4-bromophenyl derivative, closely related to the compound , was notably effective against a majority of the species tested, highlighting the potential of halogenated phenyl derivatives in antimicrobial applications (Buchta et al., 2004).
Synthesis and Structural Studies
The synthesis and structural elucidation of related compounds also offer insights into the potential applications of this compound. For example, the nucleophilic substitution reaction leading to quadruply annulated borepins showcases the synthetic versatility of bromophenyl derivatives, suggesting that similar methodologies could be applied to the synthesis of the target compound for various research purposes, including material science and organic chemistry studies (Schickedanz et al., 2017).
Biomedical Applications
Another important area of research is the exploration of the biomedical applications of compounds structurally related to this compound. For instance, a study on a compound featuring a 4-bromophenyl isoxazolone moiety highlighted its potential in regulating inflammatory diseases, as evidenced by docking studies. This underscores the potential of this compound derivatives in biomedical research, particularly in the development of anti-inflammatory agents (Ryzhkova et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromophenyl)oxatriazol-3-ium-5-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-3-6(4-2-5)11-9-7(12)13-10-11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKGNCIIXYRYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+]2=NOC(=N2)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5511439.png)
![1-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5511441.png)


![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5511456.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5511477.png)


![4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5511489.png)
![1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)
![N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5511508.png)
![N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511526.png)
![N,N-dimethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5511530.png)
